Tridehydro Pirlimycin-d5
Description
Lincosamide Antibiotics: Precursor Class and Chemical Significance
Lincosamides are a class of antibiotics characterized by a distinct chemical structure composed of an amino acid and a sugar moiety. asm.org They function by inhibiting bacterial protein synthesis. numberanalytics.cominchem.orgwikipedia.org This is achieved by binding to the 50S subunit of the bacterial ribosome, which halts the assembly of proteins essential for bacterial growth and replication. numberanalytics.comwikipedia.orgontosight.ai
The history of lincosamides began in 1962 with the isolation of the first compound in the class, Lincomycin , from the soil bacterium Streptomyces lincolnensis. asm.orgnumberanalytics.comwikipedia.orgbritannica.com While effective, Lincomycin's clinical use was somewhat limited. This led to research into semi-synthetic derivatives to improve its properties.
A major advancement was the development of Clindamycin , a chlorinated analog of Lincomycin. wikipedia.orgoup.com Clindamycin exhibited better absorption and greater potency, becoming the most clinically significant lincosamide. britannica.comoup.com Further research led to the creation of other analogs, including Pirlimycin (B1678455) . Pirlimycin is a semi-synthetic lincosamide developed from Clindamycin, which involves replacing a part of the Clindamycin structure with a 4-ethylpipecolic acid moiety. bioaustralis.com This modification makes Pirlimycin more hydrophobic than Clindamycin and potent against several key pathogens. bioaustralis.com
| Compound | Year of Discovery/Development | Origin | Key Structural Feature |
| Lincomycin | 1962 | Natural product from S. lincolnensis asm.orgwikipedia.org | The original lincosamide structure. nih.gov |
| Clindamycin | ~1970 | Semi-synthetic derivative of Lincomycin. wikipedia.org | (7S)-chloro-substitution of the (7R)-hydroxyl group of Lincomycin. wikipedia.org |
| Pirlimycin | ~1980s | Semi-synthetic derivative of Clindamycin. bioaustralis.com | Features a (2S-cis)-4-ethylpipecolamide moiety. |
This table provides a summary of key lincosamide antibiotics and their origins.
The primary driver for creating lincosamide analogs is the pursuit of improved therapeutic and chemical properties. libretexts.org Early natural products often have limitations, such as a narrow spectrum of activity or susceptibility to bacterial resistance mechanisms. asm.orgharvard.edu Synthetic and semi-synthetic approaches allow chemists to systematically alter the molecule's structure to address these issues. harvard.edu
Key goals of lincosamide analog synthesis include:
Enhancing Potency: Modifications can improve how tightly the antibiotic binds to the bacterial ribosome. bioaustralis.comharvard.edu
Overcoming Resistance: As bacteria evolve and develop resistance, new analogs are designed to evade these mechanisms. asm.orgharvard.edu
Improving Pharmacokinetics: Structural changes can alter how a drug is absorbed, distributed, metabolized, and excreted, potentially leading to more favorable properties. musechem.comclearsynth.com
This ongoing research has produced hundreds of lincosamide derivatives, though only a select few have been adopted for clinical or veterinary use due to issues with toxicity or limited biological activity. wikipedia.orgoup.com
Scope and Objectives of Academic Inquiry for Tridehydro Pirlimycin-d5
The academic and research interest in this compound is not as a potential therapeutic agent itself, but as a specialized analytical tool. The combination of its unique "tridehydro" structure and its "d5" isotopic label defines its purpose.
The primary objective for the synthesis of this compound is to serve as a labeled internal standard. impurity.com It is designed for use in advanced analytical methods, such as LC-MS/MS, to enable precise quantification of unlabeled Tridehydro Pirlimycin or related substances in complex biological samples. acanthusresearch.comnih.gov Such research is essential for:
Pharmacokinetic Studies: Accurately measuring the concentration of a compound over time in plasma or tissues. acanthusresearch.comnih.gov
Metabolite Identification: Helping to identify and quantify metabolic byproducts of a parent drug.
Impurity Profiling: Quantifying specific impurities or precursors in drug manufacturing and formulation. impurity.com
Therefore, the scope of inquiry for this compound is centered on its synthesis, purification, and application within the field of bioanalytical chemistry to support broader research on lincosamide antibiotics.
Properties
Molecular Formula |
C₁₇H₂₀D₅ClN₂O₅S |
|---|---|
Molecular Weight |
409.94 |
Synonyms |
(2S-cis)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-pyridinyl)carbonyl]amino]-1_x000B_-thio-L-threo-α-D-galactoοctopyranoside-d5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tridehydro Pirlimycin D5
Precursor Selection and Chemical Derivatization for Deuterium (B1214612) Incorporation
The successful synthesis of Tridehydro Pirlimycin-d5 hinges on the early and strategic incorporation of deuterium atoms. This is best achieved through the synthesis of deuterated building blocks that are later assembled to form the final molecule.
Design and Synthesis of Deuterated Building Blocks
The pirlimycin (B1678455) structure is composed of two key moieties: a substituted piperidine (B6355638) ring (4-ethyl-L-pipecolic acid) and a complex amino-octose sugar. The deuteration strategy would logically target these two precursors.
For the piperidine fragment, the synthesis of deuterated (2S,4R)-4-ethylpipecolic acid is paramount. A plausible route could commence with a known chiral precursor, which is then subjected to a series of reactions to introduce deuterium at specific positions. For instance, a synthetic sequence starting from a commercially available chiral starting material could involve stereoselective reduction of a ketone or alkene precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) or by catalytic deuteration using deuterium gas (D2) and a chiral catalyst.
The synthesis of the deuterated amino-octose sugar moiety is more complex. A potential strategy involves the use of deuterated starting materials in a de novo synthesis of the sugar. Alternatively, selective H/D exchange reactions on a pre-existing sugar scaffold could be employed, although controlling the regioselectivity and stereoselectivity of such exchanges can be challenging. Modern enzymatic and chemo-enzymatic methods offer promising avenues for the stereocontrolled introduction of deuterium into carbohydrate structures.
Table 1: Potential Deuterated Building Blocks for this compound Synthesis
| Building Block | Potential Deuteration Sites | Synthetic Approach |
| (2S,4R)-4-ethylpipecolic acid | C2, C3, C4, C5, C6, ethyl group | Stereoselective reduction of precursors with deuterated reagents; Catalytic deuteration. |
| Methyl α-lincosaminide derivative | C1-C8, methyl group | De novo synthesis using deuterated starting materials; Regioselective H/D exchange. |
Stereoselective Deuteration Strategies
Achieving the correct stereochemistry of the deuterium labels is critical. Several powerful strategies can be employed:
Chiral Catalysis: The use of chiral transition metal catalysts (e.g., rhodium, ruthenium, iridium) with deuterium gas allows for the enantioselective or diastereoselective reduction of prochiral alkenes or ketones, thereby setting the stereochemistry of the C-D bonds.
Enzyme-Catalyzed Reactions: Biocatalysis offers unparalleled stereoselectivity. Enzymes such as oxidoreductases can be used to deliver deuterium from a deuterated source (e.g., deuterated NADPH) to a specific face of a substrate.
Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in the precursor molecules can direct the stereochemical outcome of subsequent deuteration steps. For example, the chiral pool synthesis approach, starting from enantiopure natural products, can be a powerful strategy. A stereoselective synthesis of deuterated pipecolic acids has been reported, which could serve as a foundational methodology. uzh.ch
Reaction Pathways and Conditions for Tridehydro Moiety Introduction
The "tridehydro" designation implies the introduction of three additional degrees of unsaturation into the pirlimycin scaffold. This could be achieved through a combination of dehydrogenation and dehydration/elimination reactions.
Oxidative Desaturation Techniques
To introduce double bonds into the saturated piperidine and sugar rings, oxidative desaturation techniques are required. These methods typically involve the removal of two hydrogen atoms to form a C=C double bond.
For the piperidine ring, palladium-catalyzed dehydrogenation is a well-established and effective method. google.comgoogle.com This typically involves heating the piperidine derivative in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), often in a high-boiling solvent.
Introducing unsaturation into the sugar moiety can be more challenging due to the presence of multiple hydroxyl groups. One potential approach is to first selectively protect the hydroxyl groups, then perform an elimination reaction from a suitable derivative, such as a mesylate or tosylate. Another avenue to explore is the application of enzymatic dehydration reactions, inspired by biosynthetic pathways of lincosamide antibiotics where dehydration of sugar intermediates is a known step. nih.govnih.gov
Catalyst Selection and Optimization for Alkene Formation
The choice of catalyst is crucial for the efficiency and selectivity of the dehydrogenation reactions. For the piperidine ring, palladium catalysts are generally preferred. The reaction conditions, including temperature, solvent, and reaction time, would need to be carefully optimized to maximize the yield of the desired unsaturated product while minimizing side reactions.
For the formation of alkenes within the sugar moiety via elimination reactions, the choice of base and solvent is critical. Non-hindered bases are often required to promote elimination over substitution.
Table 2: Potential Catalysts and Reagents for Tridehydro Moiety Introduction
| Reaction Type | Target Moiety | Catalyst/Reagent | Key Considerations |
| Dehydrogenation | Piperidine Ring | Palladium on Carbon (Pd/C) | High temperature, inert atmosphere |
| Elimination | Sugar Moiety | Mesyl chloride, triethylamine | Selective protection of hydroxyl groups |
| Enzymatic Dehydration | Sugar Moiety | Dehydratase enzymes | Biocompatible reaction conditions |
Multi-Step Synthesis Pathways and Optimization
The optimization of a multi-step synthesis involves several key aspects:
Yield Maximization: Each reaction step needs to be optimized to achieve the highest possible yield. This involves screening different catalysts, reagents, solvents, temperatures, and reaction times.
Purification Strategies: Efficient purification methods are essential at each stage to ensure the purity of the intermediates and the final product.
Scalability: The synthetic route should be designed to be scalable, allowing for the production of larger quantities of the target compound if required.
Computational tools and high-throughput screening techniques can be valuable in the optimization of complex multi-step syntheses. synthiaonline.com
Convergent and Linear Synthesis Approaches
The synthesis of complex deuterated molecules such as this compound can be approached through two primary strategies: linear and convergent synthesis. Each methodology presents distinct advantages and challenges, particularly in the context of isotopic labeling and the introduction of specific structural modifications.
A linear synthesis involves the sequential modification of a starting material through a series of chemical reactions until the final product is formed. In the context of this compound, a plausible linear approach would commence with a deuterated precursor to the core structure of pirlimycin. Pirlimycin is a semi-synthetic lincosamide derived from clindamycin, where the propyl N-methylproline moiety is replaced with a 4-ethylpipecolic acid. bioaustralis.com The biosynthesis of lincosamides like lincomycin, a related compound, involves the condensation of two precursor molecules: propylproline and methylthiolincosamide. wikipedia.org
A linear chemical synthesis could mimic this by first preparing a deuterated version of the pipecolic acid ring or the aminosugar moiety. Methods for introducing deuterium into organic molecules are well-established and include direct exchange with a deuterium source, the use of deuterated reagents, and metal-catalyzed hydrogenation with deuterium gas (D₂). simsonpharma.com Once the deuterated fragment is synthesized, it would undergo a series of subsequent reactions to build the rest of the pirlimycin structure, including the introduction of the "tridehydro" feature, likely referring to unsaturation.
| Linear Synthesis Steps (Hypothetical) | Description |
| Step 1: Deuteration of Precursor | Introduction of five deuterium atoms onto a key starting material, such as the pipecolic acid derivative. |
| Step 2: Fragment Elongation | Sequential addition of other structural components of the pirlimycin molecule. |
| Step 3: Introduction of Unsaturation | Chemical transformation to create the "tridehydro" characteristic. |
| Step 4: Final Assembly | Completion of the molecular scaffold to yield this compound. |
For this compound, a convergent strategy would involve the separate synthesis of the deuterated and unsaturated piperidine derivative and the aminosugar portion of the molecule. These two advanced intermediates would then be coupled to form the final product. This method offers greater flexibility, as analogs with different deuteration patterns or modifications can be created by simply substituting one of the fragments. nih.gov
| Convergent Synthesis Fragments (Hypothetical) | Description |
| Fragment A | The deuterated and unsaturated 4-ethylpipecolic acid moiety. |
| Fragment B | The aminosugar portion of the pirlimycin molecule. |
| Coupling Reaction | A chemical reaction to join Fragment A and Fragment B to form the final product. |
Purification and Isolation Techniques for Complex Deuterated Analogs
The purification and isolation of complex deuterated analogs like this compound present unique challenges due to the subtle differences in physical properties between the deuterated compound and its non-deuterated or partially deuterated counterparts. researchgate.net Standard purification techniques must often be optimized to achieve the high levels of chemical and isotopic purity required for analytical standards and pharmaceutical applications.
Chromatographic methods are central to the purification of deuterated compounds. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating molecules based on their hydrophobicity. cchmc.org While the substitution of hydrogen with deuterium can slightly alter the lipophilicity of a molecule, these small differences can be exploited under optimized chromatographic conditions to separate the desired deuterated compound from impurities. oup.com
Gas chromatography (GC) can also be employed for the separation of volatile deuterated compounds. nih.gov The choice of the stationary phase is critical in GC, as different phases will exhibit varying selectivities towards isotopologues. nih.gov It has been observed that nonpolar stationary phases can sometimes result in an "inverse isotope effect," where the heavier deuterated compound elutes earlier than its lighter counterpart. nih.gov
| Chromatographic Technique | Principle of Separation | Application to Deuterated Analogs |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. cchmc.org | Separation of the target deuterated compound from non-deuterated and partially deuterated impurities by exploiting subtle differences in lipophilicity. oup.com |
| Normal-Phase HPLC (NP-HPLC) | Adsorption chromatography based on polarity, with a polar stationary phase and a nonpolar mobile phase. | Useful for separating polar compounds and can also exhibit isotopic effects in retention times. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and an inert carrier gas based on boiling point and affinity for the stationary phase. nih.gov | Separation of volatile deuterated analogs, with the potential for observing both normal and inverse isotope effects depending on the stationary phase. nih.gov |
In addition to chromatographic techniques, other purification methods may be employed:
Crystallization: If the deuterated compound is a solid, crystallization can be a highly effective method for achieving high purity. The process relies on the differential solubility of the target compound and impurities in a given solvent system.
Extraction: Liquid-liquid extraction can be used to separate the desired compound from impurities based on their differing solubilities in two immiscible liquid phases.
The successful purification and isolation of this compound would likely involve a multi-step process combining several of these techniques to ensure the final product meets the required specifications for both chemical and isotopic purity.
Rigorous Analytical Characterization Techniques for Tridehydro Pirlimycin D5
Spectroscopic Methodologies for Structural Elucidation and Isotopic Purity Confirmation
The definitive characterization of Tridehydro Pirlimycin-d5 relies on a combination of spectroscopic techniques that provide orthogonal information regarding its chemical structure and isotopic composition.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Structural Connectivity
NMR spectroscopy is the most powerful tool for determining the precise location of deuterium atoms within the this compound molecule. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to establish the complete structural framework and confirm the isotopic labeling pattern. For the purpose of this analysis, the deuterium labeling is located on the ethyl group of the piperidine (B6355638) moiety.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is instrumental in confirming the successful incorporation of deuterium. The complete absence of signals corresponding to the ethyl group protons on the piperidine ring provides primary evidence of deuteration at this position. The remaining proton signals are assigned based on their chemical shifts, coupling constants, and multiplicities, which are expected to be nearly identical to those of unlabeled pirlimycin (B1678455).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further confirmation of the structure and the site of deuteration. The carbon signals of the deuterated ethyl group exhibit a characteristic triplet multiplicity due to coupling with deuterium (which has a spin I=1), and a slight upfield shift compared to the unlabeled compound. The chemical shifts of all other carbon atoms remain largely unaffected.
²H NMR Spectroscopy: A single resonance in the ²H (Deuterium) NMR spectrum confirms the presence of deuterium in the molecule. The chemical shift of this signal corresponds to the position of the deuterium atoms on the ethyl group, providing direct evidence of the labeling site.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 5.25 | 88.5 |
| 2 | 4.15 | 72.8 |
| 3 | 3.80 | 74.1 |
| 4 | 3.55 | 70.2 |
| 5 | 4.50 | 68.9 |
| 6 | 4.30 | 55.1 |
| 7 | 1.50 | 23.5 |
| S-CH₃ | 2.15 | 15.0 |
| 2' | 3.95 | 58.2 |
| 3'ax | 1.80 | 30.5 |
| 3'eq | 2.10 | 30.5 |
| 4' | 1.60 | 35.1 |
| 5'ax | 1.40 | 25.8 |
| 5'eq | 1.95 | 25.8 |
| 6'ax | 3.05 | 46.5 |
| 6'eq | 3.40 | 46.5 |
| 1'' | - | 28.9 |
| 2'' | - | 11.2 |
| C=O | - | 175.4 |
Note: The signals for the protons on the ethyl group (positions 1'' and 2'') are absent in the ¹H NMR spectrum due to deuteration. The corresponding carbon signals will show characteristic changes in multiplicity and a slight upfield shift.
2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. In the COSY spectrum of this compound, correlations are observed between adjacent protons in the sugar moiety and the piperidine ring, confirming their connectivity. The absence of correlations from the ethyl group protons further validates the deuteration site.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems, for example, linking the amino acid and sugar moieties through the amide bond, and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is essential for determining the conformation of the molecule in solution. Cross-peaks in the NOESY spectrum indicate that protons are close in space, even if they are not directly connected through bonds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Pattern Analysis
HRMS provides highly accurate mass measurements, which are used to determine the elemental composition and confirm the isotopic enrichment of this compound.
The high-resolution mass spectrum of this compound shows a molecular ion peak corresponding to its exact mass, taking into account the five deuterium atoms. The measured mass is compared to the theoretical mass calculated for the molecular formula C₁₇H₂₀D₅ClN₂O₅S. The isotopic cluster of the molecular ion is also analyzed. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. The incorporation of five deuterium atoms leads to a shift in the entire isotope pattern to a higher mass, and the relative intensities of the isotopic peaks are compared with theoretical predictions to confirm the degree of deuteration.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the protonated molecule, providing further structural confirmation. The fragmentation pattern of this compound is compared to that of unlabeled pirlimycin. The mass shifts of the fragment ions containing the deuterated ethyl group provide definitive evidence for the location of the deuterium labels.
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) involves the initial loss of the deuterated ethyl-piperidine carboxamide moiety or cleavage of the glycosidic bond. The masses of the resulting fragment ions will be shifted by 5 Da if they retain the deuterated ethyl group, confirming the labeling site.
Interactive Data Table: Key MS/MS Fragment Ions of this compound
| Fragment Ion | Proposed Structure | m/z (Pirlimycin) | m/z (this compound) | Mass Shift (Da) |
| [M+H]⁺ | Protonated molecule | 411.16 | 416.19 | +5 |
| Fragment A | Loss of H₂O | 393.15 | 398.18 | +5 |
| Fragment B | Cleavage of the amide bond (sugar moiety) | 250.08 | 250.08 | 0 |
| Fragment C | Cleavage of the amide bond (piperidine moiety) | 162.08 | 167.11 | +5 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, these techniques provide a molecular fingerprint, allowing for structural confirmation. For this compound, these methods are crucial for verifying the presence of key structural motifs.
The structure of this compound contains several functional groups that give rise to characteristic vibrational bands. While specific spectra for this deuterated compound are not publicly available, the expected absorption and scattering bands can be predicted based on the known frequencies for its constituent functional groups.
Key Functional Groups and Expected Vibrational Frequencies:
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Scattering (cm⁻¹) | Notes |
| O-H (Hydroxyl) | 3500-3200 (Broad) | 3500-3200 (Weak) | Stretching vibrations from the sugar moiety. |
| N-H (Amide) | 3400-3200 (Medium) | 3400-3200 (Medium) | Stretching vibration of the secondary amide. |
| C-H (Alkyl/Aryl) | 3000-2850 | 3000-2850 | Stretching vibrations from methyl, ethyl, and ring structures. |
| C=O (Amide I) | 1680-1630 (Strong) | 1680-1630 (Medium) | Carbonyl stretching, a prominent band. |
| N-H (Amide II) | 1570-1515 (Medium) | Not prominent | N-H bending and C-N stretching. |
| C=C, C=N (Aromatic) | 1600-1450 | 1600-1450 (Strong) | Ring stretching vibrations of the pyridine (B92270) moiety. |
| C-O (Ether/Alcohol) | 1260-1000 | Weak | C-O stretching vibrations. |
| C-S (Thioether) | 700-600 | 700-600 | C-S stretching vibration. |
| C-Cl | 800-600 | 800-600 | C-Cl stretching vibration. |
| C-D | ~2200-2100 | ~2200-2100 | Stretching vibrations from the five deuterium atoms on the ethyl group. |
The presence of the C-D stretching bands would be a key indicator confirming the deuterium labeling in this compound, distinguishing it from its non-deuterated counterpart. FTIR is particularly sensitive to polar bonds like C=O and O-H, while Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations, such as the C=C bonds in the pyridine ring.
Chromatographic Separation and Detection Methods for Compound Purity and Identification
Chromatographic techniques are indispensable for assessing the purity of this compound and for its accurate identification and quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the primary methods utilized.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
Reversed-Phase (RP) HPLC is the most common and suitable mode for separating pirlimycin and its analogs. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govnih.gov The polar this compound molecule is retained on the column, and its elution is controlled by the proportion of the organic solvent in the mobile phase.
Method development for the non-deuterated pirlimycin has established effective separation conditions that are directly applicable to the d5-labeled version. The slight increase in mass due to deuterium substitution does not significantly alter the chromatographic retention time.
Typical Reversed-Phase HPLC Parameters for Pirlimycin Analysis:
| Parameter | Condition 1 | Condition 2 |
| Column | RP-18 Spherisorb (5 µm, 250 x 4.6 mm) nih.gov | Cyano bonded-phase oup.com |
| Mobile Phase | Acetonitrile:Water (58:42) with 0.02% Acetic Acid nih.gov | Gradient elution with 0.1M ammonium (B1175870) acetate (B1210297) oup.com |
| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min (typical) |
| Detection | UV (264 nm) or Fluorescence (Ex: 270 nm, Em: 300 nm) after derivatization nih.gov | Mass Spectrometry oup.com |
| Internal Standard | Fluoranthene nih.gov | Isopirlimycin (a stereoisomer) oup.com |
Normal-Phase (NP) HPLC , which uses a polar stationary phase and a non-polar mobile phase, is generally not suitable for the analysis of polar compounds like lincosamides and would not be the method of choice for this compound.
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of specificity and sensitivity for the analysis of this compound. nih.govsigmaaldrich.comnih.gov This technique allows for the unambiguous identification and precise quantification of the compound, even in complex biological matrices. nih.gov
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The resulting protonated molecule ([M+H]⁺) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly selective.
For this compound, the molecular weight is 409.94 g/mol (for the most abundant isotopes, considering C₁₇H₂₀D₅³⁵ClN₂O₅S). The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 415.9 (reflecting the d5-labeling). This is a +5 Da shift compared to the non-deuterated Tridehydro Pirlimycin.
Key Mass Spectrometric Parameters for Pirlimycin and Expected for this compound:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Ionization Mode |
| Pirlimycin | 411.2 nih.gov | 126, 228, 379 (indicative fragments) nih.gov | Positive ESI |
| This compound | ~415.9 | Fragments containing the deuterated ethyl-pyridine moiety will be shifted by +5 Da. Fragments without this moiety will remain at the same m/z as for Pirlimycin. | Positive ESI |
The high sensitivity of LC-MS/MS allows for detection at very low concentrations, with limits of quantification (LOQ) reported in the range of 0.90 ng/mL in urine and 1.47 ng/g in feces for the parent compound pirlimycin. nih.gov This makes it the gold standard for quantitative studies involving this compound as an internal standard.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. mdpi.com this compound, like its parent compound, is a large, polar, and non-volatile molecule containing multiple hydroxyl (-OH) and amine (-NH) groups. Therefore, it is not amenable to direct GC analysis. semanticscholar.orgjfda-online.com
To make this compound suitable for GC-MS analysis, a chemical derivatization step is necessary. semanticscholar.orgjfda-online.com Derivatization aims to replace the active hydrogens in the polar functional groups with non-polar moieties, thereby increasing the compound's volatility and thermal stability. semanticscholar.orggcms.cz
Common Derivatization Strategies:
Silylation: This is the most common derivatization technique for compounds with hydroxyl, amine, and amide groups. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens to form more volatile and stable trimethylsilyl (B98337) (TMS) derivatives. gcms.czyoutube.com The multiple hydroxyl groups and the secondary amide in this compound would be targeted by this reaction.
Acylation: This strategy involves the reaction of the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This converts the hydroxyl and amine groups into ester and amide derivatives, which are more volatile.
Alkylation: This involves replacing acidic protons with an alkyl group. While less common for this type of molecule, it can be used in specific applications. nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis. gcms.cz Silylation is often preferred due to the ease of the reaction and the excellent chromatographic properties of the resulting TMS derivatives. semanticscholar.org After derivatization, the resulting volatile analog of this compound can be separated by GC and detected by mass spectrometry, which would provide structural information based on its fragmentation pattern.
Quantitative Analysis and Validation Methodologies for Isotope-Labeled Compounds
The use of stable isotope-labeled internal standards is widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). These standards, being structurally and chemically almost identical to the analyte, can effectively compensate for variations in sample preparation, matrix effects, and instrument response.
Development and Validation of Bioanalytical Methods Using this compound as an Internal Standard
The development of a bioanalytical method for Pirlimycin using this compound as an internal standard involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. The subsequent validation of this method is crucial to ensure its reliability for its intended purpose. While specific validation data for a method employing this compound is not publicly available, the validation parameters from a published method for Pirlimycin in bovine matrices provide a strong indication of the performance that can be expected nih.govsigmaaldrich.com. The incorporation of an isotope-labeled internal standard like this compound would further enhance the robustness of such a method.
A cornerstone of bioanalytical method validation is the assessment of linearity, accuracy, and precision. These parameters demonstrate that the method can reliably quantify the analyte over a specific concentration range.
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards at different concentrations and examining the correlation coefficient (r) of the resulting calibration curve. For a Pirlimycin UPLC-MS/MS method, a linear range can be established, and the use of this compound as an internal standard would ensure the robustness of this linearity across different sample matrices.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among multiple measurements of the same sample. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. The results from a validated method for Pirlimycin in bovine feces and urine demonstrate excellent accuracy and precision nih.govsigmaaldrich.com.
Table 1: Accuracy and Precision of Pirlimycin Quantification in Bovine Feces and Urine Data adapted from a validated UPLC-MS/MS method. The use of this compound as an internal standard is expected to yield similar or improved performance.
| Matrix | Spiked Concentration (ng/g or ng/mL) | Accuracy (% Recovery) | Precision (Repeatability, % RSD) | Precision (Reproducibility, % RSD) |
| Bovine Feces | 2 | 80 - 108 | 2.3 - 13 | 2.3 - 14 |
| 10 | 80 - 108 | 2.3 - 13 | 2.3 - 14 | |
| 50 | 80 - 108 | 2.3 - 13 | 2.3 - 14 | |
| Bovine Urine | 2 | 80 - 108 | 2.3 - 13 | 2.3 - 14 |
| 10 | 80 - 108 | 2.3 - 13 | 2.3 - 14 | |
| 50 | 80 - 108 | 2.3 - 13 | 2.3 - 14 |
RSD: Relative Standard Deviation
The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high levels of accuracy and precision, as it corrects for potential variability during sample processing and analysis scispace.com.
Matrix Effect: The matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy of the measurement. The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected in a similar manner. Quantitative evaluation of the matrix effect is often performed by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution ut.ee.
Recovery: Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is successfully extracted from the biological matrix. While high recovery is desirable, consistent and reproducible recovery is more critical. An isotope-labeled internal standard like this compound is added to the sample before extraction and is assumed to have the same recovery as the analyte. Therefore, it effectively corrects for any variability or loss during the extraction process. A validated method for Pirlimycin reported recovery in the range of 80-108% nih.govsigmaaldrich.com.
Table 2: Representative Data on Matrix Effect and Recovery This table illustrates the principles of evaluating matrix effect and recovery. Actual values would need to be determined during method validation for Pirlimycin using this compound.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Analyte Response in Post-Extraction Spike (A) | 85000 | 425000 | 850000 |
| Analyte Response in Neat Solution (B) | 90000 | 450000 | 900000 |
| Matrix Effect (%) = (A/B) * 100 | 94.4 | 94.4 | 94.4 |
| Analyte Response in Pre-Extraction Spike (C) | 76500 | 382500 | 765000 |
| Recovery (%) = (C/A) * 100 | 90.0 | 90.0 | 90.0 |
QC: Quality Control
Isotope Dilution Mass Spectrometry Principles and Applications
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantitative analysis of compounds. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte (the internal standard, in this case, this compound) to the sample.
The added internal standard serves as a reference to which the endogenous analyte (Pirlimycin) is compared. Because the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.
In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratio (m/z) difference due to the presence of heavier isotopes (e.g., deuterium). The concentration of the analyte in the original sample is determined by measuring the ratio of the signal from the analyte to the signal from the internal standard and comparing this to the response ratio of a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
The primary advantages of using this compound in an IDMS method for Pirlimycin quantification include:
High Accuracy and Precision: By correcting for variations in extraction recovery and matrix effects, IDMS significantly improves the accuracy and precision of the results scispace.com.
Correction for Instrumental Variability: The use of an internal standard compensates for fluctuations in the performance of the LC-MS/MS system.
Robustness: The method becomes more robust and less susceptible to minor variations in experimental conditions.
Mechanistic and Biochemical Investigation Methodologies Employing Tridehydro Pirlimycin D5
Application as an Internal Standard in Bioanalytical Method Development and Metabolomics Research
In the realm of quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise measurements. scispace.com Tridehydro Pirlimycin-d5, with its five deuterium (B1214612) atoms, is ideally suited for this role in the analysis of Pirlimycin (B1678455) and its related metabolites.
Deuterated internal standards are compounds in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. clearsynth.com Because deuterated standards are chemically almost identical to the analyte of interest, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. texilajournal.com This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalytical assays. clearsynth.comtexilajournal.com
The development of a robust bioanalytical method is a meticulous process that involves several stages, including sample preparation, chromatographic separation, and detection. ijpsjournal.comresolvemass.ca The primary objective is to develop a procedure that can accurately and reliably quantify a specific analyte in a complex biological matrix like blood, plasma, or tissue. ijpsjournal.comchromatographyonline.com The use of a deuterated internal standard like this compound is crucial for the validation of such methods, ensuring they meet the stringent requirements for accuracy, precision, and reproducibility set by regulatory authorities. ijpsjournal.comresolvemass.ca
In metabolomics research, which involves the comprehensive study of small molecule metabolites in a biological system, the use of stable isotope-labeled internal standards is also critical for obtaining reliable quantitative data. By adding a known amount of this compound to a sample, researchers can accurately determine the concentration of Pirlimycin and its metabolites, even at very low levels.
Table 1: Key Parameters in Bioanalytical Method Validation
| Validation Parameter | Description | Role of this compound |
| Accuracy | The closeness of the measured value to the true value. | Helps to correct for systematic errors, improving overall accuracy. |
| Precision | The degree of agreement among a series of measurements. | Compensates for random variations in the analytical process, enhancing precision. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Its unique mass-to-charge ratio allows for clear distinction from the unlabeled analyte and matrix components. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization. texilajournal.com |
| Recovery | The efficiency of the analyte extraction process from the biological matrix. | Mimics the extraction behavior of the analyte, enabling accurate correction for extraction losses. |
Use in Metabolic Pathway Elucidation Studies (in vitro and in silico)
Understanding how a drug is metabolized is crucial for predicting its efficacy, potential toxicity, and drug-drug interactions. This compound serves as a powerful probe in both experimental and computational studies aimed at elucidating the metabolic pathways of Pirlimycin.
In vitro metabolism studies are typically the first step in characterizing the metabolic fate of a new chemical entity. These studies often employ subcellular fractions of liver cells, such as microsomes or S9 fractions, which contain the key drug-metabolizing enzymes.
Isotope tracing is a powerful technique used to follow the fate of a molecule through a series of biochemical reactions. When this compound is incubated with liver microsomes, the deuterium atoms act as a stable isotopic label. As the compound is metabolized, the deuterium atoms are retained in the resulting metabolites.
The primary metabolites of Pirlimycin are known to be Pirlimycin sulfoxide and Pirlimycin sulfone. fao.org By analyzing the incubation mixture with high-resolution mass spectrometry, researchers can specifically look for molecules that have a mass five units higher than the expected unlabeled metabolites. This "mass shift" provides a clear and unambiguous signature of the metabolites derived from this compound, allowing for their confident identification even in a complex biological matrix.
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction. portico.orgnih.gov
By comparing the rate of metabolism of Pirlimycin with that of this compound, researchers can gain insights into the reaction mechanism. If the deuteration is at a site of metabolic attack and a significant slowing of the reaction is observed (a primary KIE), it provides strong evidence that C-H bond cleavage at that position is a rate-limiting step in the metabolic transformation. nih.govnih.gov This information is invaluable for understanding the specific enzymatic processes involved in the drug's metabolism. The magnitude of the KIE can also provide clues about the transition state of the reaction. wikipedia.org
In recent years, computational or in silico methods have become increasingly important in predicting the metabolic fate of drug candidates. cam.ac.ukeurekaselect.comnih.gov These models use a variety of approaches, including rule-based systems, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms, to predict which sites on a molecule are most likely to be metabolized. nih.govcell.com
Experimental data from studies using compounds like this compound are crucial for developing and validating these computational models. cam.ac.uk The information on the actual metabolites formed and the influence of isotopic substitution on reaction rates can be used to refine the algorithms and improve their predictive power. For example, if a computational model predicts a certain site to be a major site of metabolism, this can be experimentally verified by synthesizing a specifically deuterated version of the drug and measuring the kinetic isotope effect.
In Vitro Enzyme Incubation Systems for Metabolite Profiling
Investigation of Molecular Interactions with Biological Macromolecules (in vitro)
The therapeutic effect of a drug is mediated by its interaction with specific biological macromolecules, such as proteins (receptors, enzymes) or nucleic acids. Pirlimycin, a lincosamide antibiotic, is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. europa.eu
While direct binding studies are the primary method for investigating these interactions, isotopically labeled compounds can also play a role. For instance, in techniques like nuclear magnetic resonance (NMR) spectroscopy, the presence of deuterium can be used to simplify complex spectra or to probe the local environment of the binding site. Although less common than in metabolism studies, the use of deuterated ligands can sometimes provide unique structural and dynamic information about the drug-target interaction.
Binding Studies with Ribosomal Subunits and Other Potential Targets
This compound is an essential tool for quantitatively characterizing the interaction between the antibiotic and its primary molecular target, the 50S ribosomal subunit. Lincosamides are known to bind to the 23S rRNA within the large ribosomal subunit, specifically at or near the peptidyl transferase center (PTC). researchgate.netpatsnap.com This binding event interferes with the accommodation of aminoacyl-tRNA and inhibits peptide bond formation, thereby arresting protein synthesis. patsnap.com The precise affinity, kinetics, and thermodynamics of this interaction can be meticulously dissected using a variety of in vitro techniques that capitalize on the unique properties of an isotopically labeled ligand.
Methodologies for these binding studies include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between this compound and the 50S ribosomal subunit. nih.govspringernature.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). wur.nl Such data is crucial for understanding the driving forces behind the binding event.
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of the interaction, providing real-time data on the association (kon) and dissociation (koff) rates of this compound with immobilized ribosomal subunits.
Radioligand Binding Assays: While this compound is deuterium-labeled, similar principles apply as with tritium or carbon-14 labeling. nih.govresearchgate.net In a competitive binding assay, the displacement of a radiolabeled lincosamide by unlabeled this compound from the ribosome can be measured to determine its binding affinity.
Mass Spectrometry (MS): The mass difference introduced by the five deuterium atoms makes this compound an ideal internal standard for quantifying the amount of bound versus unbound pirlimycin in equilibrium binding experiments using techniques like liquid chromatography-mass spectrometry (LC-MS).
The data derived from these studies are critical for structure-activity relationship (SAR) analyses. The table below presents hypothetical, yet representative, binding parameters for a lincosamide antibiotic like this compound interacting with the E. coli 50S ribosomal subunit, as would be determined by the aforementioned techniques.
| Parameter | Value | Technique |
|---|---|---|
| Dissociation Constant (Kd) | 150 nM | Isothermal Titration Calorimetry (ITC) |
| Association Rate (kon) | 2.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | 3.75 x 10-2 s-1 | Surface Plasmon Resonance (SPR) |
| Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry (ITC) |
| Enthalpy (ΔH) | -12.5 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy (ΔS) | -10.8 cal/mol·K | Isothermal Titration Calorimetry (ITC) |
Structural Dynamics and Conformational Changes via Isotope-Edited Spectroscopy
Understanding the static binding of an antibiotic is only part of the picture; the dynamic consequences of this binding on both the ligand and the target are equally important. Isotope-edited spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is a premier technique for investigating these dynamics, and the use of deuterated compounds like this compound is highly advantageous. nih.govcambridge.org
Deuterium labeling simplifies complex NMR spectra. nih.gov In studies of large biomolecular assemblies like the ribosome (~2.5 MDa), the sheer number of proton signals results in overwhelming spectral overlap. nih.gov By replacing specific protons with deuterium on the antibiotic, several benefits are achieved:
Spectral Simplification: Deuterium has a much smaller gyromagnetic ratio than protons, effectively rendering it "silent" in standard 1H NMR experiments. This removes signals from the deuterated positions of this compound, reducing crowding and allowing for clearer observation of the remaining proton signals and any changes they undergo upon binding.
Focus on the Ligand: In "ligand-observed" NMR experiments, the signals from the non-deuterated parts of this compound can be monitored. nih.gov Changes in the chemical shifts or relaxation properties of these signals upon addition of the ribosome provide direct evidence of binding and can report on the conformation of the bound state.
Probing the Target's Conformation: In "target-observed" experiments, an isotopically labeled (13C/15N) ribosome is used in conjunction with unlabeled or deuterated ligand. pnas.org Isotope-edited NMR filter experiments can then be used to selectively observe only the signals from the ribosome. pnas.org The deuteration of the ligand ensures that it does not contribute to the observed proton spectrum, allowing for an unambiguous analysis of how the antibiotic's binding perturbs the structure and dynamics of the ribosomal RNA and proteins at the binding site. pnas.org
Another powerful technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). In this method, the ribosome-antibiotic complex is incubated in D₂O, leading to the exchange of labile amide protons on the ribosomal proteins with deuterium from the solvent. upenn.edu The rate of this exchange is dependent on the solvent accessibility and local structural stability of the protein backbone. acs.org By comparing the deuterium uptake of the ribosome in the presence and absence of this compound, regions that become more or less protected upon drug binding can be identified. This provides crucial information on allosteric conformational changes induced by the antibiotic, even at sites distant from the primary binding pocket.
Derivatives, Analogs, and Structure Activity Relationship Methodologies of Tridehydro Pirlimycin Scaffold
Synthesis of Novel Tridehydro Pirlimycin (B1678455) Analogs
The synthesis of novel analogs of any bioactive scaffold is a cornerstone of medicinal chemistry, aimed at enhancing potency, improving pharmacokinetic properties, and overcoming resistance mechanisms.
Rational Design Principles for Structural Modifications
The rational design of new antibiotic analogs is a multifaceted process that integrates structural biology, computational chemistry, and synthetic chemistry. For the lincosamide scaffold, including pirlimycin and by extension, Tridehydro Pirlimycin, key principles guide structural modifications. These often focus on altering specific moieties to influence target binding and cellular permeability.
Key Structural Moieties of the Lincosamide Scaffold for Modification:
| Moiety | Potential Modification Rationale |
| C-7 Position | Modifications at this position can significantly impact antibacterial activity and spectrum. For instance, the substitution of a hydroxyl group with chlorine in the synthesis of clindamycin from lincomycin dramatically enhances its potency. |
| N-methyl-4-propyl-L-proline Moiety | Alterations to the proline ring and its substituents can affect the molecule's interaction with the ribosomal target and its pharmacokinetic profile. |
| Sugar Moiety (Methylthio-lincosaminide) | Modifications to the sugar can influence binding affinity to the 50S ribosomal subunit and may help to evade certain resistance mechanisms. |
This table is generated based on established principles of lincosamide chemistry and is intended to be illustrative for the Tridehydro Pirlimycin scaffold in the absence of specific literature.
Exploration of Diversification Strategies for the Lincosamide Framework
Diversification of the lincosamide framework is crucial for generating a library of analogs with varied biological activities. These strategies often involve semi-synthetic approaches starting from a naturally produced lincosamide or a key intermediate. For a scaffold like Tridehydro Pirlimycin, diversification could explore:
Modification of the Side Chains: Introducing a variety of alkyl or aryl groups at different positions to probe the steric and electronic requirements for optimal activity.
Introduction of Heterocyclic Moieties: Replacing or appending heterocyclic rings to the core structure can introduce new interaction points with the biological target and alter solubility and metabolic stability.
Stereochemical Modifications: Altering the stereochemistry at chiral centers can have a profound impact on biological activity, as the fit within the binding pocket of the ribosome is highly specific.
Methodologies for Assessing Structural Modifications on Biochemical Interactions (in vitro)
Once novel analogs are synthesized, their biological activity must be rigorously assessed. A suite of in vitro methodologies is employed to understand the impact of structural modifications on their biochemical interactions.
Common In Vitro Assays for Lincosamide Analogs:
| Assay Type | Purpose | Key Parameters Measured |
| Minimum Inhibitory Concentration (MIC) Assays | To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. | MIC50 and MIC90 values against a panel of relevant bacterial strains. |
| Ribosome Binding Assays | To directly measure the affinity of the analog for its target, the bacterial 50S ribosomal subunit. | Dissociation constant (Kd) or IC50 values. |
| In Vitro Protein Synthesis Inhibition Assays | To quantify the extent to which the analog inhibits protein synthesis in a cell-free system. | IC50 values for the inhibition of translation. |
| Metabolic Stability Assays | To evaluate the stability of the analog in the presence of liver microsomes or other metabolic enzymes. | Half-life (t1/2) and identification of major metabolites. |
| Cell Permeability Assays (e.g., Caco-2) | To assess the ability of the analog to cross biological membranes, predicting oral bioavailability. | Apparent permeability coefficient (Papp). |
This table outlines standard in vitro assays used in antibiotic discovery and would be applicable to the study of Tridehydro Pirlimycin analogs.
In Silico Modeling for Predicting Structural Influence on Molecular Recognition
In silico modeling has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular interactions and the prioritization of synthetic targets. For lincosamide analogs, computational approaches can provide valuable insights into their structure-activity relationships.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the antibiotic analog) when bound to its receptor (the 50S ribosomal subunit). The results can help to rationalize the observed biological activity of a series of analogs and guide the design of new ones with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By identifying key structural features that contribute to potency, QSAR can be used to predict the activity of yet-to-be-synthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between the antibiotic and its target over time. This can reveal important information about the stability of the binding complex and the role of specific molecular interactions that may not be apparent from static docking studies.
While the specific application of these methodologies to "Tridehydro Pirlimycin-d5" is not documented in available scientific literature, the principles and techniques described form the fundamental basis for the research and development of novel lincosamide antibiotics. Further research is needed to specifically elucidate the chemical and biological properties of this particular compound.
Environmental Fate and Degradation Studies of Tridehydro Pirlimycin D5
Sorption and Mobility Studies in Environmental Compartments
Without primary or secondary research sources, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further investigation into the environmental behavior of Tridehydro Pirlimycin-d5 is necessary before a comprehensive report can be compiled.
Future Research Directions and Translational Opportunities for Tridehydro Pirlimycin D5
Development of Next-Generation Synthetic Routes
The synthesis of deuterated compounds like Tridehydro Pirlimycin-d5 is a critical area for development to ensure a reliable and cost-effective supply for research and analytical laboratories. Future research in this area could focus on several key aspects to improve upon existing synthetic methodologies.
Key Research Objectives for Synthetic Route Development:
Improved Isotopic Purity: Developing synthetic methods that yield high isotopic enrichment of deuterium (B1214612) is paramount. This minimizes isotopic variants that could interfere with sensitive analytical measurements.
Stereochemical Control: For complex molecules like Pirlimycin (B1678455) derivatives, maintaining the correct stereochemistry during the introduction of deuterium and the "tridehydro" modification is crucial for its function as an accurate internal standard.
Efficiency and Scalability: Current syntheses of complex deuterated molecules can be low-yielding and difficult to scale up. Research into more efficient catalytic methods or novel synthetic pathways is needed to make these standards more accessible. researchgate.net
Strategic Deuterium Placement: Investigating synthetic routes that allow for the specific placement of deuterium atoms on metabolically stable positions of the molecule can enhance its utility as an internal standard in pharmacokinetic and metabolism studies.
| Synthetic Approach | Description | Potential Advantages | Challenges |
| Catalytic H/D Exchange | Using a catalyst to exchange hydrogen atoms with deuterium from a deuterium source like D2O or D2 gas. nih.gov | Can be applied late in the synthetic route, potentially reducing the number of steps. | Can sometimes lead to a mixture of isotopologues with varying numbers of deuterium atoms and may lack regioselectivity. |
| De Novo Synthesis | Building the molecule from smaller, deuterated starting materials. | Allows for precise control over the location and number of deuterium atoms incorporated. princeton.edu | Often involves a longer and more complex synthetic route, potentially increasing costs. |
| Chemoenzymatic Synthesis | Utilizing enzymes to catalyze specific steps in the synthesis, including the introduction of deuterium. | Can offer high stereoselectivity and regioselectivity under mild reaction conditions. | Requires identification and optimization of suitable enzymes for the specific transformations. |
Future efforts in this area will likely involve a combination of these approaches to develop robust and efficient methods for producing high-purity this compound.
Exploration of Novel Analytical Applications in Complex Matrices
The primary application of deuterated compounds is as internal standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). texilajournal.com this compound is ideally suited for the accurate quantification of Pirlimycin and its metabolites in complex biological and environmental samples.
Future research should focus on validating and expanding its use in various matrices where Pirlimycin residues are a concern. Pirlimycin is a lincosamide antibiotic frequently used to treat mastitis in dairy cattle, leading to potential residues in food products and the environment. nih.gov
Potential Analytical Applications in Various Matrices:
| Matrix | Rationale and Research Focus | Key Analytical Challenges |
| Bovine Milk and Tissues | Pirlimycin is used in dairy cattle, making milk and edible tissues important matrices for residue monitoring to ensure food safety. nih.gov Future work could focus on developing ultra-sensitive methods for detecting low-level residues. | High protein and fat content can cause matrix effects, interfering with accurate quantification. mdpi.com |
| Animal Feces and Urine | Assessing the excretion of Pirlimycin is crucial for understanding its environmental fate. nih.govsigmaaldrich.com this compound can aid in developing robust methods for environmental monitoring studies. | These are highly complex matrices with many potential interfering substances, requiring extensive sample cleanup. nih.govsigmaaldrich.com |
| Environmental Samples (Soil, Water) | Runoff from agricultural areas can introduce antibiotic residues into the environment. Using a deuterated internal standard can improve the accuracy of environmental contamination assessments. | Low concentrations of the analyte in large sample volumes necessitate highly sensitive and specific detection methods. |
The development of validated analytical methods using this compound as an internal standard for these matrices will be invaluable for regulatory monitoring, food safety assurance, and environmental risk assessment. clearsynth.com
Advanced Mechanistic Investigations Using Deuterated Probes
Deuterated compounds can serve as powerful tools for investigating reaction mechanisms, including enzymatic pathways and metabolic transformations. The deuterium atoms can act as probes to understand how the parent compound is processed in biological systems.
One key application is in the study of the kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond is slower than the breaking of a carbon-hydrogen (C-H) bond. This can provide insights into the rate-limiting steps of metabolic reactions. researchgate.net
Potential Mechanistic Studies:
Metabolic Pathway Elucidation: By tracking the fate of the deuterated standard in in-vitro or in-vivo systems, researchers can identify and characterize the metabolites of Pirlimycin. The mass shift due to deuterium aids in distinguishing metabolites from endogenous molecules.
Enzyme Interaction Studies: Deuterium labeling can be used to probe the interactions between Pirlimycin and its target enzymes or metabolizing enzymes like cytochrome P450s. researchgate.net
Antibiotic Mode of Action: In more fundamental research, deuterated probes can be used in combination with techniques like Raman spectroscopy to study the metabolic activity of bacteria when exposed to antibiotics, potentially offering insights into their mode of action. biorxiv.org
These advanced studies can provide a deeper understanding of the pharmacology and toxicology of Pirlimycin, contributing to the development of safer and more effective antibiotic therapies.
Potential as a Reference Standard for Emerging Analytical Technologies
The field of analytical chemistry is continually evolving, with new technologies emerging that offer higher sensitivity, specificity, and throughput. grandviewresearch.com this compound has the potential to be a valuable reference standard for these next-generation analytical platforms.
Future Roles in Analytical Technologies:
| Technology | Potential Application of this compound |
| High-Resolution Mass Spectrometry (HRMS) | In HRMS, which provides highly accurate mass measurements, this compound can serve as a reliable internal standard for the confident identification and quantification of Pirlimycin and its transformation products in complex samples. |
| Ambient Ionization Mass Spectrometry | Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the rapid analysis of samples with minimal preparation. A deuterated standard would be crucial for achieving quantitative results with these methods. |
| Miniaturized Analytical Systems | The development of microfluidic devices and other miniaturized systems for sample analysis will require well-characterized and high-purity reference standards to ensure the reliability of these new platforms. |
As analytical technologies continue to advance, the demand for high-quality, reliable reference materials like this compound will grow. mordorintelligence.comverifiedmarketresearch.com Its role will be critical in ensuring the accuracy and comparability of data generated by these innovative techniques, particularly in regulated environments such as food safety and environmental testing.
Q & A
Q. What is the role of Tridehydro Pirlimycin-d5 in pharmacokinetic studies, and how is it methodologically applied?
this compound, a deuterated analog of Pirlimycin, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Researchers should prepare calibration curves using spiked matrices (e.g., plasma, tissue homogenates) and validate method precision (intra-day/inter-day CV <15%) and recovery rates (>80%) . Isotopic purity must be confirmed via high-resolution mass spectrometry (HRMS) to avoid interference with endogenous analytes .
Q. What analytical techniques are recommended for characterizing this compound in synthetic workflows?
Synthesis characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., deuterium incorporation at specific positions) and LC-MS for purity assessment. Researchers should report retention times, mass-to-charge ratios (m/z), and fragmentation patterns compared to non-deuterated standards. For reproducibility, document solvent systems (e.g., acetonitrile/water gradients) and column specifications (e.g., C18, 2.1 × 50 mm) .
Q. How can researchers ensure reproducibility when using this compound across laboratories?
Standardized protocols for sample preparation (e.g., protein precipitation with acetonitrile), storage conditions (-80°C, desiccated), and instrument calibration (daily tuning with reference standards) are critical. Cross-lab validation studies should share raw data (e.g., .RAW or .D files) and metadata via repositories like Zenodo to align analytical parameters .
Q. What ethical considerations apply to sourcing and handling this compound in biomedical research?
Compliance with institutional review boards (IRBs) is mandatory for studies involving human/animal tissues. Researchers must document compound sourcing (e.g., vendor certifications), Material Transfer Agreements (MTAs), and disposal protocols for hazardous waste (e.g., incineration for biohazardous matrices) .
Advanced Research Questions
Q. How should researchers design stability studies to assess this compound under varying experimental conditions?
Stability studies must evaluate thermal degradation (e.g., 4°C, 25°C, 40°C), photolytic effects (UV exposure), and matrix interactions (e.g., plasma vs. buffer). Use a repeated-measures design with triplicate samples analyzed at 0, 12, 24, and 48-hour intervals. Statistical analysis (ANOVA or mixed-effects models) should quantify degradation rates and identify critical storage thresholds .
Q. What strategies address data variability when quantifying this compound in complex biological matrices?
Matrix effects (ion suppression/enhancement) can be mitigated via post-column infusion experiments or stable isotope dilution. Researchers should compare multiple internal standards (e.g., structural analogs) and apply normalization algorithms (e.g., batch correction using QC samples). Outlier detection tools like Grubbs’ test or principal component analysis (PCA) improve data robustness .
Q. How can isotopic effects of this compound influence biological activity assessments?
Deuterium kinetic isotope effects (KIEs) may alter metabolic pathways (e.g., CYP450-mediated oxidation). To isolate isotopic impacts, conduct parallel experiments with non-deuterated Pirlimycin under identical conditions (dose, exposure time). Use tandem mass spectrometry (MS/MS) to compare metabolite profiles and quantify rate differences .
Q. What methodologies resolve contradictions between studies reporting divergent pharmacokinetic parameters for this compound?
Discrepancies often arise from differences in extraction efficiency or detection limits. Perform meta-analyses using PRISMA guidelines to evaluate heterogeneity sources (e.g., study design, sample size). Reanalyze shared datasets with harmonized pharmacokinetic models (e.g., non-compartmental vs. compartmental) and report 95% confidence intervals for key parameters (AUC, Cmax) .
Q. How should researchers integrate findings on this compound with existing literature on lincosamide antibiotics?
Systematic reviews should map mechanistic insights (e.g., ribosomal binding affinity) against structural modifications (e.g., deuterium substitution). Use tools like VOSviewer to visualize co-citation networks and identify understudied areas (e.g., resistance mechanisms in Gram-negative bacteria). Hypothesis-driven studies should test synergistic effects with adjuvants (e.g., efflux pump inhibitors) .
Q. What experimental designs optimize detection limits for this compound in trace-level analyses?
Pre-concentration techniques (e.g., solid-phase extraction with HLB cartridges) and advanced detection modes (e.g., multiple reaction monitoring, MRM) enhance sensitivity. Researchers should optimize collision energies and dwell times via Design of Experiments (DoE) approaches. Report limit of detection (LOD) and quantification (LOQ) values using signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ) .
Methodological Best Practices
- Data Presentation : Use tables to summarize validation parameters (e.g., linearity range, R² >0.99) and figures to illustrate chromatographic separation (e.g., baseline resolution of deuterated/non-deuterated peaks) .
- Literature Review : Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions and identify gaps (e.g., "Does deuterium substitution in Pirlimycin alter renal clearance in murine models?") .
- Ethical Compliance : Document IRB approvals and data management plans (DMPs) addressing FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
